molecular formula C18H16N2O5 B6411295 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1262010-51-4

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411295
CAS No.: 1262010-51-4
M. Wt: 340.3 g/mol
InChI Key: LXHUKMPBAJWNPK-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound with the molecular formula C18H16N2O5 It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of the pyrrolidinylcarbonyl group and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrrolidinylcarbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid can be compared with similar compounds such as:

    4-Nitrobenzoic acid: Lacks the pyrrolidinylcarbonyl group, resulting in different chemical properties and reactivity.

    2-Nitrobenzoic acid: Similar nitro group but lacks the pyrrolidinylcarbonyl group, affecting its biological activity and applications.

    4-(Pyrrolidinylcarbonyl)benzoic acid: Lacks the nitro group, leading to different chemical behavior and potential uses. The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)14-5-3-4-12(10-14)13-6-7-15(18(22)23)16(11-13)20(24)25/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHUKMPBAJWNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692115
Record name 3-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-51-4
Record name 3-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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